

A Comparative Guide to the Spectral Data of Substituted Nitrobenzoates

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Compound of Interest

Compound Name: Methyl 3-methoxy-4-nitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for the ortho, meta, and para isomers of methyl nitrobenzoate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data for methyl o-nitrobenzoate, methyl m-nitrobenzoate, and methyl p-nitrobenzoate, obtained through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy Data

Functional Group	Methyl o-nitrobenzoate (cm ⁻¹)	Methyl m-nitrobenzoate (cm ⁻¹)	Methyl p-nitrobenzoate (cm ⁻¹)
C=O Stretch (Ester)	~1730	~1720[1]	~1725
NO ₂ Asymmetric Stretch	~1530	~1530[1]	~1520
NO ₂ Symmetric Stretch	~1350	~1400[1]	~1345
C-O Stretch (Ester)	~1250	~1250[1]	~1280
Aromatic C=C Stretch	~1610, ~1450	~1530[1]	~1600, ~1440
Aromatic C-H Bending	~785 (ortho)	~810, ~720 (meta)	~860 (para)

¹H NMR Spectroscopy Data (Chemical Shifts, δ , in ppm)

Proton	Methyl o-nitrobenzoate (ppm)	Methyl m-nitrobenzoate (ppm)	Methyl p-nitrobenzoate (ppm)
-OCH ₃	~3.90	3.93[2]	~3.94
Aromatic H	~7.6-8.1 (multiplet)	7.50-8.76 (multiplet)[2]	~8.1-8.3 (multiplet)

¹³C NMR Spectroscopy Data (Chemical Shifts, δ , in ppm)

Carbon	Methyl o-nitrobenzoate (ppm)	Methyl m-nitrobenzoate (ppm)	Methyl p-nitrobenzoate (ppm)
C=O	~165	164.7[2]	165.1[2]
-OCH ₃	~53	52.6[2]	52.8[2]
Aromatic C-NO ₂	~149	148.1[2]	150.5[2]
Aromatic C (other)	~124-133	124.3, 127.2, 129.5, 131.7, 135.1[2]	123.5, 130.6, 135.4[2]

Mass Spectrometry Data (m/z)

Ion	Methyl o-nitrobenzoate (m/z)	Methyl m-nitrobenzoate (m/z)	Methyl p-nitrobenzoate (m/z)
Molecular Ion [M] ⁺	181	181[3]	181[4]
[M-OCH ₃] ⁺	150	150[3]	150[4]
[M-NO ₂] ⁺	135	135	135
[C ₇ H ₄ O ₂] ⁺	120	120	120
[C ₆ H ₄] ⁺	76	76[3]	76

Experimental Protocols

Detailed methodologies for the key analytical techniques used to obtain the comparative spectral data are provided below.

Synthesis of Methyl Nitrobenzoate Isomers

The synthesis of methyl nitrobenzoate isomers is typically achieved through the electrophilic aromatic substitution (nitration) of methyl benzoate.

Materials:

- Methyl benzoate
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution (5%)
- Methanol (for recrystallization)

Procedure:

- In a flask, cool methyl benzoate in an ice bath.
- Slowly add concentrated sulfuric acid to the cooled methyl benzoate with constant stirring.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the reaction temperature below 15°C.
- After the addition is complete, allow the reaction to stir for 30 minutes.
- Pour the reaction mixture over crushed ice to precipitate the crude product.
- Isolate the solid product by vacuum filtration and wash with cold water.
- Neutralize the crude product by washing with a 5% sodium bicarbonate solution, followed by another wash with cold water.
- Purify the crude product by recrystallization from methanol to obtain the respective methyl nitrobenzoate isomer. The separation of isomers can be achieved by fractional crystallization or chromatography.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

- FTIR Spectrometer (e.g., Bruker Tensor 27)

Sample Preparation:

- A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate from a volatile solvent.

Data Acquisition:

- The KBr pellet or salt plate is placed in the sample holder of the FTIR spectrometer.

- The spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}).
- The background spectrum of the KBr pellet or salt plate is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., Varian A-60 or Bruker Avance series)

Sample Preparation:

- Approximately 5-10 mg of the sample is dissolved in about 0.5 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- For ^1H NMR, the spectrum is typically acquired over a range of 0-12 ppm.
- For ^{13}C NMR, the spectrum is typically acquired over a range of 0-200 ppm.
- The data is processed using appropriate software to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

Sample Preparation:

- A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions:

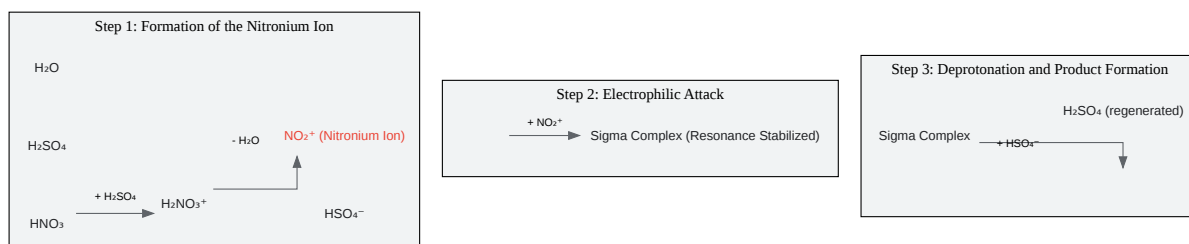
- Column: A nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 70°C for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Ion Source Temperature: 230°C.
- Transfer Line Temperature: 280°C.

Mandatory Visualization

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of methyl benzoate to form the meta-substituted product, which is the major isomer.



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Caption: Nitration of Methyl Benzoate Mechanism

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